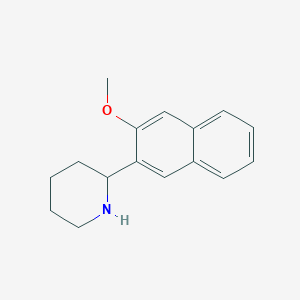

2-(3-Methoxynaphthalen-2-yl)piperidine

Description

Significance of Piperidine (B6355638) in Chemical Biology and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the synthesis of pharmaceuticals. nih.govresearchgate.net It is one of the most common heterocyclic systems found in FDA-approved drugs and natural alkaloids. encyclopedia.pubarizona.edu

First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine has a long and rich history. wikipedia.orgtaylorandfrancis.com Its structural motif is integral to numerous natural alkaloids, showcasing a wide range of biological activities. wikipedia.orgresearchgate.net Examples include:

Piperine: The main active component of black pepper. encyclopedia.pub

Morphine: A potent analgesic alkaloid derived from the opium poppy. encyclopedia.pubnih.gov

Coniine: A toxic alkaloid found in poison hemlock. wikipedia.orgijnrd.org

Atropine: Used to treat bradycardia and as an antidote. encyclopedia.pub

Solenopsin: A toxic component of fire ant venom. wikipedia.orgijnrd.org

The versatility of the piperidine ring allows for extensive chemical modification, leading to a vast diversity of synthetic derivatives. ijnrd.org These derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, anticancer agents, and therapies for Alzheimer's disease. nih.govencyclopedia.pub

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry. taylorfrancis.com This term describes a molecular framework that is able to bind to multiple, diverse biological targets, suggesting a high degree of versatility in drug design. taylorfrancis.comnih.gov The nitrogen atom within the piperidine ring can act as a proton acceptor, forming crucial hydrogen bonds with receptors and enzymes, which contributes to its pharmacological activity. taylorfrancis.com Its stable, saturated ring structure also provides a three-dimensional framework that can be readily functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. taylorandfrancis.comnih.gov

Importance of Naphthalene (B1677914) Motifs in Chemical Synthesis and Bioactive Molecules

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is the simplest polycyclic aromatic hydrocarbon (PAH). wikipedia.orgbritannica.com It serves as a fundamental building block in organic synthesis and is a key component of many biologically active compounds.

Naphthalene's structure as a fused aromatic system grants it unique chemical and physical properties. quora.comijrpr.com It is a white, crystalline solid historically used in mothballs. wikipedia.orgchemicalbook.com In chemical research, it is a crucial raw material for producing a wide range of chemicals, including phthalic anhydride, dyes, resins, and solvents. britannica.comchemicalbook.comepa.gov Its aromatic nature makes it susceptible to electrophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives. wikipedia.orgnih.gov The planarity and hydrophobicity of the naphthalene core allow it to participate in π-π stacking interactions with biological macromolecules, a common feature in drug-receptor binding. nih.gov

The combination of piperidine and naphthalene moieties into a single hybrid molecule is a strategic approach in drug discovery. This strategy aims to merge the favorable properties of both scaffolds to create novel compounds with potentially enhanced or unique biological activities. The piperidine ring can improve water solubility and provides a key interaction point through its nitrogen atom, while the larger, lipophilic naphthalene group can enhance binding to hydrophobic pockets in target proteins. nih.gov Research into such hybrids has explored their potential as P2Y14R antagonists and dual cholinesterase inhibitors, demonstrating the value of this molecular combination. nih.govnih.gov The synthesis of various naphthalene-piperidine derivatives has been pursued to investigate their structure-activity relationships in different therapeutic areas, including cancer and neurodegenerative diseases. researchgate.netnih.govnih.gov

Research Rationale for Investigating 2-(3-Methoxynaphthalen-2-yl)piperidine

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of its constituent parts.

The core motivation for synthesizing and studying this specific compound lies in the principle of molecular hybridization. The structure combines the privileged piperidine scaffold with a methoxy-substituted naphthalene ring. The methoxynaphthalene moiety is structurally related to Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), which features a 6-methoxy-naphthalene core. This suggests a potential for the new hybrid to interact with targets related to inflammation or pain pathways.

The investigation into this compound would likely aim to:

Explore Novel Chemical Space: Create a new molecular entity by combining two well-validated pharmacophores.

Evaluate Biological Activity: Screen the compound against a range of biological targets, particularly those associated with the individual scaffolds, such as enzymes and receptors involved in inflammation, cancer, and central nervous system disorders. researchgate.netnih.gov

Establish Structure-Activity Relationships (SAR): Use the compound as a starting point for developing a new class of therapeutic agents by systematically modifying its structure to optimize potency, selectivity, and pharmacokinetic properties.

The specific linkage between the 2-position of the piperidine ring and the 2-position of the naphthalene ring, along with the methoxy (B1213986) group at the 3-position of the naphthalene, provides a unique three-dimensional arrangement that could lead to novel interactions with biological targets not achievable by the individual components alone.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-(3-methoxynaphthalen-2-yl)piperidine |

InChI |

InChI=1S/C16H19NO/c1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15/h2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3 |

InChI Key |

PTGITDOOISCMOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C3CCCCN3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methoxynaphthalen 2 Yl Piperidine and Analogues

Retrosynthetic Analysis of the 2-(3-Methoxynaphthalen-2-yl)piperidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For the this compound scaffold, several disconnections can be envisioned.

A primary disconnection strategy involves breaking the bonds of the piperidine (B6355638) ring itself. This can be conceptualized as an intramolecular cyclization, suggesting precursors such as δ-amino ketones or aldehydes. Another powerful approach is to disconnect the aromatic pyridine (B92270) ring, which can then be hydrogenated to the desired piperidine. This identifies the corresponding 2-(3-methoxynaphthalen-2-yl)pyridine as a key intermediate. This precursor, in turn, can be synthesized through various cross-coupling reactions, such as Suzuki or Stille couplings, between a 2-halopyridine and a suitable naphthalenylboronic acid or stannane (B1208499) derivative.

A different retrosynthetic approach focuses on building the ring from acyclic precursors through multi-component reactions, where several molecules are combined in a one-pot synthesis to form the complex piperidine structure. researchgate.net This method offers efficiency by reducing the number of synthetic steps and purification processes.

Classical Synthetic Approaches for Piperidine Ring Formation

Cyclization Reactions

The formation of the piperidine ring through intramolecular cyclization is a fundamental and widely used strategy. youtube.com This approach typically involves creating a linear precursor containing both a nucleophilic amine and an electrophilic group, separated by a suitable carbon chain, which then react to form the cyclic structure.

One common method is the reductive amination of 1,5-dicarbonyl compounds. In this process, a 1,5-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which then undergoes intramolecular cyclization and reduction to yield the piperidine ring. Another related method is the cyclization of δ-haloamines, where the amine nitrogen acts as a nucleophile, displacing a halide at the δ-position to close the six-membered ring.

Radical cyclizations also provide a pathway to substituted piperidines. For instance, a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. nih.gov A modular [5+1] cyclization approach, using a diastereoselective reductive amination followed by an aza-Michael reaction, allows for the rapid construction of complex polysubstituted piperidines from amine nucleophiles and carbonyl electrophiles. acs.org

Hydrogenation Strategies

The catalytic hydrogenation of a pre-formed pyridine ring is one of the most direct and common methods for synthesizing piperidine derivatives. researchgate.net This method's success hinges on the synthesis of the corresponding substituted pyridine precursor, in this case, 2-(3-methoxynaphthalen-2-yl)pyridine.

Various heterogeneous catalysts are employed for this transformation, with catalyst choice influencing reaction conditions and selectivity. researchgate.net Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netasianpubs.org Reactions are typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure (50-70 bar). researchgate.netasianpubs.org The choice of solvent can also be critical, with acidic media like glacial acetic acid often used to activate the pyridine ring towards reduction. asianpubs.org While effective, these methods can sometimes require harsh conditions, such as elevated temperatures and high pressures. researchgate.net

| Catalyst | Pressure (bar) | Solvent | Temperature | Observations |

| PtO₂ (Adams' catalyst) | 50-70 | Glacial Acetic Acid | Room Temperature | Effective for various substituted pyridines. asianpubs.org |

| Rhodium on Carbon (Rh/C) | Lower atmospheric pressures | Various | Variable | Often used for pyridine hydrogenation. asianpubs.org |

| Palladium on Carbon (Pd/C) | Variable | Various | Variable | Commonly used, though may require harsher conditions. researchgate.net |

| Ruthenium Dioxide | High pressures | Various | High Temperatures | Used for mono-substituted piperidines. asianpubs.org |

This table presents a general overview of catalysts used for pyridine hydrogenation.

Multi-component Reactions Incorporating Piperidine Rings

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted piperidines by combining three or more reactants in a single synthetic operation. researchgate.netrsc.org This approach is valued for its atom economy and reduction of intermediate isolation steps.

One example is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by an ionic liquid to produce highly functionalized piperidines. researchgate.net Another MCR strategy for synthesizing highly functionalized piperidines involves the reaction of β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate. acs.org A different approach uses a multi-component coupling reaction starting from 2-methyleneaziridines. Ring-opening with a Grignard reagent, followed by alkylation and in-situ cyclization, can assemble the piperidine ring while creating four new chemical bonds in a single transformation. rsc.orgrsc.org

Advanced Synthetic Strategies for Naphthyl-Piperidine Systems

Stereoselective Synthesis of Piperidine Derivatives

The C2 position of this compound is a stereocenter, meaning that enantiomerically pure forms of the compound often exhibit different biological activities. Therefore, developing stereoselective synthetic methods is of paramount importance.

Asymmetric hydrogenation of the precursor pyridine is a powerful strategy. This can be achieved using chiral catalysts, often based on rhodium or iridium complexes with chiral ligands. A notable method involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn In this process, a chiral primary amine is used under reducing conditions (with formic acid as the hydrogen source) to induce chirality in the final piperidine product via a transamination reaction. dicp.ac.cnnih.gov This method avoids the need for hydrogen gas and can be highly diastereo- and enantioselective. dicp.ac.cn

Another approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the nitrogen of the piperidine precursor, directing the stereochemical outcome of a key reaction step, and is subsequently removed. For example, chiral nonracemic substituents on nitrogen in 2-methyleneaziridine precursors can control the absolute stereochemistry at the C-2 position during a multi-component reaction. rsc.org

Biocatalysis offers a green and highly selective alternative. Transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. nih.gov By selecting the appropriate enzyme, either enantiomer of the target piperidine can be produced with very high enantiomeric excess. nih.gov

Finally, kinetic resolution can be employed to separate a racemic mixture of a 2-arylpiperidine. Using a chiral base, such as n-BuLi/sparteine, one enantiomer of the racemate reacts faster than the other, allowing for the isolation of the unreacted, enantioenriched piperidine. rsc.org

| Method | Key Feature | Stereochemical Control |

| Asymmetric Transfer Hydrogenation | Rhodium catalyst with a chiral primary amine. dicp.ac.cnnih.gov | High diastereo- and enantioselectivity. dicp.ac.cn |

| Chiral Auxiliary | Temporary chiral group on nitrogen. rsc.org | Diastereocontrol based on the auxiliary. rsc.org |

| Biocatalysis (Transaminases) | Enzymatic conversion of ω-chloroketones. nih.gov | High enantiomeric excess for either enantiomer. nih.gov |

| Kinetic Resolution | Chiral base (e.g., n-BuLi/sparteine) selectively reacts with one enantiomer. rsc.org | Isolation of one enantiomer from a racemic mixture. rsc.org |

This table summarizes advanced strategies for the stereoselective synthesis of 2-substituted piperidines.

Biocatalytic Approaches and C-H Oxidation Methods

The synthesis of complex piperidine frameworks has been significantly advanced by the integration of biocatalysis, which offers high selectivity under mild conditions. nih.gov A particularly powerful strategy involves the enzymatic carbon-hydrogen (C-H) oxidation of piperidine precursors. chemistryviews.orgnews-medical.net This method utilizes enzymes to install hydroxyl groups at specific positions on the piperidine ring, transforming inexpensive starting materials into valuable, functionalized intermediates. chemistryviews.orgthieme-connect.com

Key enzymes employed in these transformations include engineered proline-4-hydroxylases (P4H) and ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD), which can hydroxylate 2- and 3-carboxylated piperidines, respectively. chemistryviews.org This biocatalytic C-H oxidation is a cornerstone of a modular approach that mirrors the well-established electrophilic aromatic substitution used for flat, aromatic molecules, but is applied here to three-dimensional saturated systems. news-medical.netresearchgate.net The resulting hydroxylated piperidines are versatile intermediates, primed for further diversification. chemistryviews.org

Another biocatalytic method involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions, yielding clinically valuable piperidines in an efficient and reusable manner. rsc.org Chemo-enzymatic cascades have also been developed, for instance, using an amine oxidase and an ene imine reductase in a one-pot reaction to convert N-substituted tetrahydropyridines into precisely configured chiral piperidines. nih.gov These enzymatic methods represent a significant step towards more sustainable and efficient synthesis of complex heterocyclic compounds. nih.gov

| Enzyme/Biocatalyst | Substrate Type | Transformation | Research Finding |

| Engineered Proline-4-Hydroxylase (P4H) | 2-Carboxylated Piperidines | C-H Oxidation (Hydroxylation) | Enables scalable enzymatic hydroxylation of inexpensive piperidine precursors. chemistryviews.orgnews-medical.net |

| Ectoine 5-Hydroxylase (SaEctD) | 3-Carboxylated Piperidines | C-H Oxidation (Hydroxylation) | First enzyme identified to catalyze the hydroxylation of 3-carboxylated piperidines. chemistryviews.org |

| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | Multicomponent Reaction | Provides a reusable biocatalyst for the synthesis of piperidine derivatives in high yields. rsc.org |

| Amine Oxidase (AmOx) / Ene Imine Reductase (IRED) | N-substituted Tetrahydropyridines | One-pot Cascade (Dearomatization) | Achieves asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov |

Radical Cross-Coupling Techniques in Piperidine Synthesis

Radical cross-coupling reactions have emerged as a powerful tool for forging new carbon-carbon bonds in a modular fashion, complementing biocatalytic methods. chemistryviews.org A novel strategy combines the enzymatic C-H oxidation of piperidines with subsequent radical cross-coupling, streamlining the construction of complex molecules. news-medical.netthieme-connect.com This two-stage process dramatically simplifies the synthesis of high-value piperidines, reducing multi-step sequences to as few as two to five steps. news-medical.net

Once a hydroxyl group is installed on the piperidine ring via biocatalysis, the intermediate can undergo radical cross-coupling reactions. chemistryviews.org A notable example is the use of Ni-electrocatalytic decarboxylative cross-coupling, which facilitates the chemoselective linkage of the functionalized piperidine with an aryl iodide. chemistryviews.orgnumberanalytics.com This approach avoids the need for expensive precious metal catalysts like palladium and the use of protective groups that are often required in traditional syntheses. news-medical.net

Other radical-based methods include intramolecular C-H amination and cyclization, which can be initiated through electrolysis or with copper catalysts. nih.gov These reactions proceed via N-radical intermediates to form the piperidine ring. nih.gov By merging modern radical cross-coupling with enzymatic transformations, chemists can unlock access to molecules that were previously considered inaccessible or prohibitively expensive to synthesize. news-medical.net

| Radical Coupling Method | Catalyst/Reagents | Precursors | Bond Formed |

| Ni-Electrocatalytic Decarboxylative Cross-Coupling | NiCl₂·DME, Terpyridine, AgNO₃ | Hydroxypiperidine carboxylic acid, Aryl iodide | C(sp³)–C(sp²) |

| Intramolecular Radical C-H Amination | Electrolysis or Copper(I)/(II) Catalysis | Unsaturated Amines | C-N (ring closure) |

| N-Radical Cyclization | Chiral Copper(II) catalyst, DIBAL-H | Fluorosubstituted amines, Cyanide source | C-C (via aminonitrile intermediate) |

Coupling Reactions for Naphthalene (B1677914) Integration (e.g., Suzuki-Miyaura)

To construct the target molecule, this compound, a cross-coupling reaction is essential to link the naphthalene and piperidine moieties. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for this purpose, enabling the formation of a C-C bond between an aryl halide and an organoboron compound. nih.govresearchgate.net

In a typical approach, a naphthalene precursor, such as 2-bromo-3-methoxynaphthalene, would be coupled with a piperidine-2-boronic acid derivative (or vice-versa) in the presence of a palladium catalyst and a base. researchgate.netnih.gov Recent advancements have led to the development of highly active catalyst systems that operate under mild, aqueous conditions. nih.gov For example, a palladium complex with a ligand like Sphos can effectively catalyze the coupling of various (hetero)aryl chlorides and bromides at 37 °C in a water-acetonitrile mixture. nih.gov Such mild conditions are advantageous for complex, highly functionalized molecules. nih.gov

Alternative strategies include rhodium-catalyzed asymmetric carbometalation, a process that can couple arylboronic acids to dihydropyridine (B1217469) precursors. acs.org The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to the corresponding piperidine. acs.org This three-step sequence involving partial reduction, asymmetric coupling, and final reduction provides excellent enantioselectivity and broad functional group tolerance. acs.org

| Coupling Reaction | Catalyst System | Base | Solvent/Conditions |

| Suzuki-Miyaura | Pd/Sphos (5 mol%) | K₂CO₃ | Water-acetonitrile, 37°C |

| Suzuki-Miyaura | Pd(OAc)₂ / N-heterocyclic carbene (NHC) | K₂CO₃ | Various organic solvents |

| Suzuki-Miyaura | (L1)PdCl₂ (phosphine-pyridine ligand) | Cs₂CO₃ | Toluene, 110°C |

| Asymmetric Carbometalation | Rh-catalyst with chiral ligand | - | Dioxane/H₂O, 80°C |

Synthesis of Precursor Molecules for Naphthalene and Piperidine Moieties

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: a functionalized naphthalene and a suitable piperidine precursor.

Naphthalene Moiety: The required precursor is 2-bromo-3-methoxynaphthalene. A common route to such compounds is the methylation of the corresponding bromonaphthol. tandfonline.comtandfonline.com However, traditional methylating agents like dimethyl sulfate (B86663) pose significant toxicological risks. tandfonline.com A more environmentally benign approach utilizes dimethyl carbonate (DMC) as the methylating agent, which produces only carbon dioxide and methanol (B129727) as byproducts. tandfonline.comtandfonline.com Alternatively, direct bromination of 2-methoxynaphthalene (B124790) can be employed. While this can lead to a mixture of isomers, reaction conditions can be tuned to favor the desired product, followed by purification. prepchem.comgoogle.com For instance, the synthesis of the related 2-methoxy-6-bromo-naphthalene involves bromination of 2-methoxynaphthalene followed by selective debromination with iron powder. google.com

Piperidine Moiety: The synthesis of functionalized piperidine precursors can be achieved through various established methods. researchgate.netnih.gov A prevalent strategy is the hydrogenation of a pre-formed pyridine ring. researchgate.netnih.gov This can be accomplished using metal catalysis under various conditions. nih.gov For a Suzuki-Miyaura coupling, a piperidine-2-boronic acid or a related derivative is needed. The synthesis of such a precursor can start from a corresponding pyridine, which is first converted to an N-protected piperidine, followed by lithiation at the 2-position and reaction with a borate (B1201080) ester. Another powerful method is the dearomatization of activated pyridines to create stereo-defined piperidines, which can then be functionalized. nih.gov

Derivatization Strategies for Structural Modification

Once the core scaffold of this compound is assembled, its structure can be further diversified to explore structure-activity relationships. Modifications can be targeted at the piperidine nitrogen or the naphthalene ring.

The secondary amine of the piperidine ring is a highly versatile handle for chemical modification. wikipedia.org Its basicity (pKa of the conjugate acid is ~11.2) allows for a wide range of standard transformations. wikipedia.org Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net

Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride (B8407120) to form N-alkyl or N-benzyl groups. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine to form amides. researchgate.net

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides to introduce aromatic substituents on the nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form stable sulfonamides.

These reactions allow for the introduction of a diverse array of functional groups, altering the compound's steric and electronic properties.

| Modification Type | Reagents | Functional Group Introduced |

| N-Alkylation | R-Br, DIPEA, DMF | Alkyl |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Substituted Alkyl |

| N-Acylation | R-COCl, Pyridine | Acyl (Amide) |

| N-Sulfonylation | R-SO₂Cl, Et₃N | Sulfonyl (Sulfonamide) |

The naphthalene ring system can be modified, typically through electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in such reactions. libretexts.orgmsu.edu The existing 3-methoxy group is an activating, ortho, para-directing group. This means it will direct incoming electrophiles primarily to the C1 and C4 positions of the naphthalene ring, and to a lesser extent, other positions on the same ring.

The directing effects of the methoxy (B1213986) group and the piperidinyl substituent must be considered collectively. msu.edu Common electrophilic substitution reactions that could be applied include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using reagents like Br₂ or N-bromosuccinimide (NBS) to install a halogen atom.

Friedel-Crafts Acylation/Alkylation: Employing an acyl/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) to add acyl or alkyl groups. The conditions for these reactions must be chosen carefully to avoid side reactions. libretexts.org

The introduction of different electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the naphthalene system. nih.gov

Stereochemical Control and Chiral Synthesis

The establishment of specific stereoisomers of this compound and its analogues is a critical aspect of their synthesis, as different stereoisomers can exhibit distinct biological activities. Chiral synthesis strategies are employed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer with high purity. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to influence the stereochemical outcome of key bond-forming reactions.

A prevalent strategy for the asymmetric synthesis of 2-arylpiperidines involves the use of chiral auxiliaries to direct the stereoselective formation of the piperidine ring. One well-established method utilizes chiral bicyclic lactams derived from the condensation of an aryl δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol. acs.orgrsc.org This approach allows for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines. The key intermediate, a chiral non-racemic bicyclic lactam, undergoes stereoselective reduction. The facial selectivity of the reduction is controlled by the existing chirality of the lactam, leading to the formation of a specific stereoisomer of the 2-arylpiperidine.

Another effective method for stereochemical control is the use of carbohydrate-based chiral auxiliaries. For instance, D-arabinopyranosylamine can be employed as a chiral auxiliary to achieve the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net These intermediates can be further transformed into variously substituted piperidine derivatives. A key step in this approach is a domino Mannich-Michael reaction of Danishefsky's diene with an O-pivaloylated arabinosylaldimine, which proceeds with high diastereoselectivity to furnish an N-arabinosyl dehydropiperidinone. Subsequent conjugate addition or enolate alkylation allows for the introduction of substituents with defined stereochemistry. The absolute configuration of the final products is dictated by the chiral carbohydrate auxiliary. researchgate.net

Asymmetric catalysis provides a powerful alternative to the use of stoichiometric chiral auxiliaries. For example, the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an oxygen-linked alkenyl isocyanate with an alkyne can produce highly enantioenriched piperidinol scaffolds. nih.gov The stereocenter introduced in this catalytic step can then direct the diastereoselectivity of subsequent transformations, such as hydrogenation, to yield polysubstituted piperidines. nih.gov Similarly, organocatalytic methods, such as the desymmetrizing intramolecular aza-Michael reaction, have been developed for the synthesis of 2,5,5-trisubstituted piperidines with excellent enantioselectivity. rsc.org

The stereoselective reduction of N-acyliminium ions is another valuable technique. This method allows for the synthesis of cis-2,3-disubstituted piperidines with high stereoselectivity. acs.org The stereochemical outcome of the reduction is influenced by the substituents on the piperidine ring and the reducing agent employed.

While a specific, detailed synthesis of this compound with enantiomeric excess data is not extensively documented in publicly available literature, the methodologies developed for its analogues, particularly 2-arylpiperidines, provide a clear and established framework for its stereoselective preparation. The choice of strategy would depend on the desired stereoisomer and the availability of starting materials.

Table 1: Chiral Auxiliaries in the Synthesis of 2-Arylpiperidine Analogues

| Chiral Auxiliary | Synthetic Strategy | Key Intermediate | Stereochemical Outcome | Reference(s) |

| (R)-Phenylglycinol | Condensation with aryl-δ-oxoacids followed by stereoselective reduction | Chiral bicyclic lactam | Enantiodivergent synthesis of (R)- and (S)-2-arylpiperidines | acs.orgrsc.org |

| D-Arabinopyranosylamine | Domino Mannich-Michael reaction with Danishefsky's diene | N-Arabinosyl dehydropiperidinone | High diastereoselectivity in the formation of 2,6-cis- and 2,3-trans-substituted piperidinones | researchgate.net |

| Davies' Chiral Auxiliary | Asymmetric Michael addition | Chiral piperidin-2,4-dione | Enantioselective synthesis of piperidin-2,4-diones | ucl.ac.uk |

| η4-Dienetricarbonyliron complex | Double reductive amination cascade | 1,5-Keto-aldehyde with complexed diene | Complete stereocontrol, single diastereoisomer formed | nih.gov |

Table 2: Catalytic Asymmetric Methods for the Synthesis of Piperidine Analogues

| Catalytic System | Reaction Type | Product Type | Stereoselectivity | Reference(s) |

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Polysubstituted piperidinols | High enantioselectivity | nih.gov |

| Organocatalyst (e.g., chiral amine) | Intramolecular aza-Michael reaction | 2,5,5-Trisubstituted piperidines | Excellent enantioselectivity | rsc.org |

| Copper / (S, S)-Ph-BPE | Cyclizative Aminoboration | cis-2,3-Disubstituted piperidines | Moderate to good yields and excellent enantioselectivities | researchgate.net |

Structure Activity Relationship Sar Studies of 2 3 Methoxynaphthalen 2 Yl Piperidine Analogues

Design Principles for SAR Exploration

The exploration of SAR for this class of compounds is guided by several key design principles aimed at identifying the optimal structural and physicochemical properties for desired biological effects.

The naphthalene (B1677914) moiety is a critical component for the activity of many biologically active compounds. Research on related naphthalenyl analogues demonstrates its importance. For instance, in studies on inhibitors of human equilibrative nucleoside transporters (ENTs), replacing the naphthalene moiety of a lead compound with a benzene (B151609) ring was found to eliminate inhibitory effects on both ENT1 and ENT2. bohrium.compolyu.edu.hk This highlights the essential contribution of the larger aromatic system of naphthalene to the compound's activity. bohrium.compolyu.edu.hk Further studies on inhibitors of Mycobacterium tuberculosis IMPDH showed that replacing an isoquinoline (B145761) ring with a 1-naphthyl or 2-naphthyl group maintained modest activity against the enzyme, although it ablated whole-cell activity, suggesting a crucial role for the nitrogen in the isoquinoline for transport or other whole-cell effects. nih.gov These findings underscore that the naphthalene group is not merely a scaffold but an active participant in molecular interactions, likely through π-stacking or hydrophobic interactions within the target's binding site. nih.gov Therefore, a key design principle involves exploring substitutions on the naphthalene ring to fine-tune these interactions without replacing the core itself.

The piperidine (B6355638) ring serves as another key region for structural modification to probe receptor binding and selectivity. A detailed study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, which are structural isomers of the title compound, provides significant insight into the effects of piperidine substitution. documentsdelivered.com In this research, the piperidine moiety was systematically substituted with methyl groups to explore affinities for sigma (σ) receptors. documentsdelivered.com

The position and number of methyl groups on the piperidine ring were found to have a profound impact on both binding affinity and selectivity for the σ₁ receptor over the σ₂ receptor. For example, the 4-methyl derivative was identified as the most potent σ₁ ligand (Ki = 0.030 nM), while the 3,3-dimethyl derivative was the most selective. documentsdelivered.com This demonstrates that even small alkyl substitutions can significantly alter the ligand's fit and orientation within the receptor's binding pocket. Other research has explored more rigid structures, such as bridged piperidine analogues, to control the ring's conformation. nih.govresearchgate.net These studies showed that various bridged derivatives, including 2-azanorbornane and isoquinuclidine structures, could preserve or even enhance receptor affinity. nih.govresearchgate.net

Table 1: Impact of Piperidine Ring Methylation on Sigma-1 (σ₁) Receptor Affinity Data extracted from a study on N-[ω-(6-methoxynaphthalen-1-yl)butyl]piperidine analogues. documentsdelivered.com

| Compound | Substitution on Piperidine Ring | σ₁ Receptor Affinity (Ki, nM) |

| Unsubstituted | None | 0.84 |

| 28 | 2-Methyl | 1.15 |

| (+)-(S)-29 | (+)-(S)-3-Methyl | 0.40 |

| 31 | 4-Methyl | 0.030 |

| 26 | 3,3-Dimethyl | 0.35 |

The linker connecting the naphthalene and piperidine moieties is another critical element for optimization. Its length, flexibility, and chemical nature can dictate the spatial orientation of the two key pharmacophoric groups. In the study of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, researchers compared analogues with propyl (three-carbon) and butyl (four-carbon) linkers. documentsdelivered.com The variation in linker length directly influenced the binding affinity, indicating that an optimal distance between the naphthalene and piperidine rings is required for effective receptor interaction. In other classes of piperidine and piperazine (B1678402) derivatives, the length of the alkylic linker has also been shown to be a determinant of affinity for biological targets. unict.itrsc.org The optimization process often involves synthesizing a series of compounds with varying linker lengths (e.g., from two to five carbons) and flexibilities (e.g., introducing unsaturation or rigid elements) to find the ideal connectivity that maximizes biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This method translates the qualitative principles of SAR into quantitative, predictive models.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ or Ki values) is compiled. mdpi.com For each compound, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule. nih.gov

Electronic descriptors: Describing the electron distribution, such as atomic charges.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

3D descriptors: Based on the 3D conformation of the molecule. nih.gov

Once the descriptors are calculated, statistical methods are employed to build the model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the most relevant descriptors to activity. nih.govresearchgate.net More advanced, non-linear methods include Support Vector Machines (SVM) and Artificial Neural Networks (ANN), which can capture more complex relationships between structure and activity. researchgate.nettandfonline.com

A crucial part of model development is validation, which ensures the model is robust and has predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds not used in model creation. mdpi.comresearchgate.net

Table 2: Example of Statistical Parameters for Different QSAR Models on Piperidine Derivatives Data compiled from various QSAR studies on piperidine derivatives.

| Model Type | Statistical Parameter | Training Set Value | Test Set Value | Source |

| OLS-MLR | r² (Coefficient of Determination) | > 0.85 | > 0.80 | nih.govresearchgate.net |

| Linear SVM | r² (Coefficient of Determination) | > 0.85 | > 0.80 | nih.govresearchgate.net |

| PLS | R² (Coefficient of Determination) | 0.591 | 0.565 | tandfonline.com |

| Monte Carlo | R² (Coefficient of Determination) | - | 0.90 - 0.94 | mdpi.com |

The primary goal of developing a QSAR model is to use it as a predictive tool. A validated model can be used to estimate the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This allows medicinal chemists to perform "virtual screening" of large libraries of potential structures and prioritize the synthesis of candidates that are predicted to be most potent. tandfonline.com By analyzing the descriptors that are most influential in the QSAR equation, researchers can gain a deeper understanding of the structural features that are either beneficial or detrimental to activity. mdpi.comresearchgate.net This knowledge directly informs the structural optimization process, guiding the design of new analogues with improved efficacy. For example, if a QSAR model indicates that lower lipophilicity and a specific charge distribution on the piperidine ring are correlated with higher activity, new compounds can be designed with these specific properties in mind. This predictive capability significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising molecules.

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogues of 2-(3-Methoxynaphthalen-2-yl)piperidine, which possess at least one chiral center at the 2-position of the piperidine ring, the spatial orientation of the naphthalene moiety relative to the piperidine ring can profoundly influence its interaction with biological targets. Variations in stereochemistry can lead to significant differences in binding affinity, potency, and receptor selectivity among stereoisomers.

The crucial role of stereochemistry is a well-established principle in pharmacology, where enantiomers of a chiral drug can exhibit widely different biological effects. This principle is particularly relevant for 2-arylpiperidine derivatives, where precise orientation of the aryl group is often necessary for optimal interaction with the binding site of a receptor or enzyme.

Research into compounds structurally related to 2-arylpiperidines has consistently highlighted the importance of stereoisomerism. For instance, studies on N-Boc-2-arylpiperidines have demonstrated the necessity of stereoselective synthesis due to significant differences in activity between diastereomers. In one case, a nearly 50-fold difference in inhibitory concentration (IC50) was observed between the (R,R) and (R,S) diastereomers of a lead compound for NK1 antagonists, with IC50 values of 0.3 nM and >15 nM, respectively. nih.gov

Biological Activity of 2-Arylpiperidine Diastereomers

| Compound | Diastereomer | Biological Activity (IC50) | Reference |

|---|---|---|---|

| Piperidine 2 (NK1 Antagonist Lead) | (R,R) | 0.3 nM | nih.gov |

| (R,S) | >15 nM | nih.gov |

Further emphasizing this point, a study on bridged piperidine analogues of a naphthalene-based P2Y14R antagonist found that a specific stereoisomer, the pure (S,S,S) 2-azanorbornane enantiomer, displayed a threefold higher affinity for the receptor than its corresponding enantiomer. nih.gov

A compelling illustration of stereochemistry's impact is found in the case of ohmefentanyl, a potent analgesic agent with a 3-methyl-4-piperidyl core. This molecule possesses three chiral centers, resulting in eight possible stereoisomers. Pharmacological evaluation revealed vast differences in their analgesic potency and opioid receptor binding affinity. The (3R,4S,2'S) isomer was found to be the most potent, with an ED50 value 13,100 times that of morphine, while its antipode was one of the least potent isomers. nih.gov This dramatic divergence underscores how the specific spatial arrangement of substituents on the piperidine ring dictates the interaction with the µ-opioid receptor. nih.gov

Analgesic Potency and Receptor Affinity of Ohmefentanyl Stereoisomers

| Isomer (Absolute Configuration) | Analgesic Potency (ED50, mg/kg) | µ-Opioid Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (3R,4S,2'R) | 0.00465 | 0.035 | nih.gov |

| (3R,4S,2'S) | 0.00106 | 0.059 | nih.gov |

| (3S,4R,2'R) | >30 | 158 | nih.gov |

| (3S,4R,2'S) | >30 | 80.2 | nih.gov |

Similarly, in the context of dopamine (B1211576) transporter (DAT) ligands, the stereochemical orientation of substituents on a tropane (B1204802) scaffold, which contains a piperidine ring, is critical for binding affinity. Research on a series of diarylmethoxymethyltropane analogues showed that the 3α-substituted analogue was the most potent ligand with a Ki value of 5 nM for the dopamine transporter, whereas the 3β-substituted analogue exhibited only modest affinity with a Ki value of 78 nM. nih.gov This again highlights that the specific 3D structure is a key factor for potent interaction with the transporter. nih.gov

These examples from related structural classes strongly suggest that the biological activity of this compound would be highly dependent on its stereochemistry. The (R) and (S) enantiomers are expected to exhibit different pharmacological profiles, with one enantiomer likely demonstrating significantly higher potency or a different selectivity profile for its biological target(s). Therefore, the stereoselective synthesis and chiral resolution of these analogues are essential steps in the drug discovery process to identify the most active and selective isomer.

Mechanistic and Target Interaction Studies of 2 3 Methoxynaphthalen 2 Yl Piperidine Analogues Preclinical/theoretical Focus

Investigation of Molecular Targets and Binding Mechanisms

Research into analogues of 2-(3-methoxynaphthalen-2-yl)piperidine reveals a complex polypharmacological profile, with demonstrated interactions across a range of distinct biological targets. The core structure, combining a piperidine (B6355638) ring with a naphthalene (B1677914) moiety, serves as a versatile scaffold for developing inhibitors and modulators of various enzymes and receptors.

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Analogues featuring a piperidine core have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net The inhibition of sEH is a therapeutic strategy aimed at increasing the endogenous levels of EETs, thereby leveraging their beneficial vasodilatory, anti-inflammatory, and anti-fibrotic effects. nih.govnih.gov

The mechanism of inhibition by related piperidine-based compounds often involves the interaction of a urea (B33335) or amide group with key residues in the enzyme's catalytic pocket. nih.gov Specifically, the carbonyl oxygen can form hydrogen bonds with a catalytic dyad of tyrosine residues (Tyr381 and Tyr465), while the amide or urea N-H group acts as a hydrogen bond donor to an aspartate residue (Asp333), effectively blocking the enzyme's hydrolytic activity. nih.gov Structure-activity relationship (SAR) studies on piperidine-derived amide inhibitors show that modifications to the piperidine ring can significantly impact potency. For instance, placing a methyl group at the 4-position of the piperidine ring was found to decrease inhibitory activity by over 40-fold in some series. nih.gov While the specific inhibitory activity of this compound itself is not extensively detailed, the principles derived from its analogues are crucial for understanding its potential as an sEH inhibitor.

| Compound Analogue Structure | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Piperidine-derived amide (Lead Compound 3) | Human sEH | Potent (Specific value not provided in abstract) | nih.gov |

| Piperidine-derived amide (Lead Compound 3) | Rat sEH | 141 ± 20 nM | nih.gov |

| 4-methyl-piperidine analogue | Human sEH | >3000 nM (>40-fold reduction) | nih.gov |

| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Human sEH | Moderate (Used in clinical trials) | nih.govnih.gov |

Sigma Receptor Affinity and Selectivity Profiling (σ₁, σ₂)

Analogues containing the piperidine ring have been extensively studied as ligands for sigma receptors (σ₁ and σ₂). nih.gov The piperidine moiety is often a key structural element for achieving high affinity at the σ₁ receptor. nih.govacs.org In studies comparing piperidine and piperazine (B1678402) derivatives, the piperidine ring was identified as the dominant structural feature responsible for high σ₁ receptor activity while maintaining moderate selectivity over the σ₂ receptor. nih.govacs.org

The hydrophobic naphthalene portion of the scaffold is also critical. In related compounds, the lack of a significant hydrophobic group leads to a complete loss of affinity. nih.gov SAR studies of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives have shown that substitutions on the piperidine ring can be used to probe for selective binding. nih.gov For example, a compound featuring a 1-propyl-4-cyclohexylpiperazine structure linked to a methoxy-tetrahydronaphthalene group, PB28, demonstrates the importance of both the basic amine and the hydrophobic moiety for high-affinity binding to both σ₁ and σ₂ subtypes. nih.gov The replacement of piperazine with piperidine in some series did not significantly affect affinity at other receptors (like the histamine (B1213489) H₃ receptor) but was crucial for conferring high σ₁ affinity. acs.org

| Compound/Analogue | σ₁ Receptor Affinity (Kᵢ) | σ₂ Receptor Affinity (Kᵢ) | Selectivity (σ₁ vs σ₂) | Reference |

|---|---|---|---|---|

| Phenoxyalkylpiperidine (1a) | <1 nM | High (278-fold vs σ₂) | 278-fold | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidine (1b) | 0.89–1.49 nM | Moderate to low | High | uniba.it |

| Piperidine Analogue (Compound 11) | 4.41 nM | 67.9 nM | ~15-fold | nih.gov |

| Piperidine Analogue (Compound 5) | 3.64 nM | Moderate | Moderate | acs.org |

| PB28 Analogue (Piperidine derivative) | Subnanomolar | High | 1600-fold | nih.gov |

Dopamine (B1211576) Receptor Subtype Interaction (D₄)

The piperidine scaffold is a common feature in ligands developed for dopamine receptors. nih.gov Specifically for the D₄ receptor, piperidine-based antagonists have been explored as potential therapeutics. nih.gov Research indicates that the piperazine and piperidine ring moieties can produce differential effects on receptor signaling pathways. chemrxiv.org

In the development of D₄ receptor ligands, achieving selectivity over the D₂ and D₃ subtypes is a primary goal. Studies on related structures show that the length of the alkyl linker connecting the piperidine ring to an aromatic moiety is a substantial driver of D₂-like subtype selectivity. chemrxiv.org For some series of antagonists, structure-activity relationships suggest that an increased distance between a terminal nucleus (e.g., quinolinone) and the basic piperidine function can be detrimental to D₄ receptor interaction. nih.gov However, other analogues show surprisingly high D₄ affinity even with longer linkers, indicating different potential binding modes within the receptor. nih.gov Docking studies of some 4,4-difluoropiperidine (B1302736) analogues suggest key interactions between the piperidine nitrogen and receptor residues like Asp112 and Glu183. chemrxiv.org

| Compound Analogue Class | Target | Affinity (pKᵢ or Kᵢ) | Selectivity (D₂/D₄, D₃/D₄) | Reference |

|---|---|---|---|---|

| 4-phenyl-1,2,3,6-tetrahydropyridine (Analogue 19) | D₄R | pKᵢ = 8.82 | D₂/D₄ = 380, D₃/D₄ = 162 | nih.gov |

| N-alkylated 1-(2-methoxyphenyl)piperazines (Analogue 38) | hD₃R | Kᵢ = 0.5 nM | D₃ vs D₂ = 153-fold | nih.gov |

| 4,4-difluoropiperidine scaffold | D₄R | Variable (e.g., pKi = 8.26) | High selectivity profile | chemrxiv.org |

Viral Protease Inhibition (e.g., SARS-CoV-2 PLpro)

Interestingly, the sigma receptor modulator PB28, which contains a methoxy-tetrahydronaphthalene moiety structurally related to this compound, has emerged as a potent antiviral agent against SARS-CoV-2. nih.gov Its antiviral effect is hypothesized to be linked to its interaction with sigma receptors and subsequent interference with viral-modulated cellular processes like autophagy. nih.gov This suggests that analogues of this compound could exert antiviral effects through multiple mechanisms, either by direct enzyme inhibition or by modulating host-cell pathways.

| Compound/Analogue | Target | Activity/Finding | Reference |

|---|---|---|---|

| Piperidine-scaffold inhibitors (3k, 5c) | SARS-CoV-2 PLpro | Inhibit PLpro by engaging the BL2 loop | nih.gov |

| PB28 (methoxy-tetrahydronaphthalene analogue) | SARS-CoV-2 (in vitro) | Potent antiviral effect, up to 20-fold more potent than hydroxychloroquine | nih.gov |

| PF-07957472 (PLpro inhibitor) | SARS-CoV-2 (in vivo) | Reduces viral replication in a mouse model | nih.gov |

Enzyme Inhibition (e.g., DNA Methyltransferase 1, AKR1C3)

Aldo-Keto Reductase 1C3 (AKR1C3): Analogues of this compound have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). nih.govmerckmillipore.com This enzyme is a therapeutic target, particularly in castration-resistant prostate cancer, where it is involved in the synthesis of androgens. nih.govnih.gov A series of naproxen (B1676952) analogues, which share the 2-(6-methoxynaphthalen-2-yl) chemical group, were investigated. It was discovered that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, where the propanoic acid methyl group of naproxen is replaced by an ethyl group, is a potent and selective AKR1C3 inhibitor. nih.govmerckmillipore.com This compound competitively inhibits AKR1C3 and demonstrates high selectivity over other isoforms like AKR1C1 and AKR1C2, which is critical as the inhibition of AKR1C2 is undesirable. nih.govunito.it

DNA Methyltransferase 1 (DNMT1): DNA methyltransferases are enzymes that catalyze DNA methylation, a key epigenetic modification that represses gene expression. nih.govnih.gov While DNMT1 is a validated target for therapeutic intervention, particularly in oncology, a review of the literature does not indicate that this compound or its close analogues have been specifically studied or identified as inhibitors of this enzyme. nih.govnih.gov Research into DNMT1 inhibitors has largely focused on other chemical classes, such as antisense oligonucleotides (e.g., MG98) and nucleoside analogues (e.g., 5-azacytidine). nih.govnih.gov

| Compound Analogue | Enzyme Target | Activity/Finding | Reference |

|---|---|---|---|

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent and selective competitive inhibitor | nih.govmerckmillipore.com |

| Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid) | AKR1C3 | Potent inhibitor | nih.gov |

| Naproxen | AKR1C2 | Also inhibits AKR1C2, limiting selectivity | nih.gov |

| MG98 (Antisense Oligonucleotide) | DNMT1 | Inhibitor of DNMT1 (different chemical class) | nih.gov |

Modulators of Neurotransmitter Uptake and Receptor Binding

The broad receptor-binding profile of piperidine-based compounds makes them significant modulators of neurotransmitter systems. Beyond direct action at dopamine and sigma receptors, these scaffolds have been incorporated into dual-acting ligands. For example, researchers have designed compounds that act as both histamine H₃ receptor (H₃R) antagonists and sigma-1 (σ₁R) receptor ligands. nih.gov The H₃R is a key regulator of neurotransmission in the central nervous system. nih.gov In these dual-target ligands, the piperidine core was again found to be a critical element for conferring high affinity for the σ₁ receptor, demonstrating the polypharmacological potential of this structural motif to modulate multiple, distinct neurotransmitter pathways simultaneously. nih.gov

Cellular Pathway Modulation

Endoplasmic Reticulum Stress Induction and Proteasome Inhibition

Preclinical research has illuminated the significant role of 2-(naphthalen-2-yl)piperidine analogues in the induction of cellular stress pathways, particularly endoplasmic reticulum (ER) stress, and the inhibition of the proteasome complex. A notable analogue, (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, known as RC-106, has been identified as a potent inducer of the terminal unfolded protein response (UPR) and an inhibitor of proteasome complex activity through the initiation of ER stress. nih.gov The accumulation of misfolded or unfolded proteins within the ER lumen, a condition known as ER stress, triggers the UPR. While initially a pro-survival response, sustained ER stress can activate apoptotic pathways, leading to cell death. nih.gov

The inhibition of the proteasome, a critical cellular machinery for protein degradation, is a key mechanism of action for several anticancer drugs. The 26S proteasome is comprised of a 20S core particle, which houses the catalytic activity, and a 19S regulatory particle. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The CT-L activity is a primary target for many proteasome inhibitors. By inhibiting the proteasome, these compounds disrupt cellular homeostasis, leading to an accumulation of regulatory proteins and misfolded proteins, which in turn can trigger ER stress and apoptosis.

Antiproliferative Activity in Cell Lines (e.g., Glioma, Neuroblastoma, Myeloma)

Analogues of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines, including those of glioma, neuroblastoma, and multiple myeloma.

The compound RC-106 has shown cytotoxic effects against glioblastoma (GB) and multiple myeloma (MM) cell lines. nih.govresearchgate.net This activity is linked to its ability to modulate sigma receptors and inhibit the proteasome. nih.govresearchgate.net Further exploration of the chemical space around RC-106 has led to the development of derivatives with cytotoxic potential against MM and GB. researchgate.net

In the context of neuroblastoma, a high-affinity sigma-2 receptor ligand, PB221 (4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine), which shares structural similarities with the methoxy-naphthalenyl-piperidine core, has been recognized as a potent inhibitor of the proliferation of the SK-N-SH human neuroblastoma cell line in vitro. researchgate.net This suggests that compounds with this core structure may have therapeutic potential against neuroblastoma.

Table 1: Antiproliferative Activity of this compound Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cancer Type | Reported Activity |

| (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine (RC-106) | Glioblastoma (GB) cells | Glioma | Cytotoxic |

| (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine (RC-106) | Multiple Myeloma (MM) cells | Myeloma | Cytotoxic |

| 4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine (PB221) | SK-N-SH | Neuroblastoma | Potent inhibitor of proliferation |

This table is based on preclinical data and is for informational purposes only.

Mechanistic Insights from In Vitro Enzyme Assays

The direct interaction of 2-(naphthalen-2-yl)piperidine analogues with specific enzymes is a key area of mechanistic investigation. While detailed in vitro enzyme assay data for the direct inhibition of proteasome subunits by this compound itself is not extensively available in the public domain, the known activity of its analogues provides valuable insights.

For instance, the inhibitory activity of compounds against the different proteolytic sites of the 20S proteasome can be quantified using fluorometric assays. unito.it These assays typically measure the cleavage of specific fluorogenic peptide substrates corresponding to the chymotrypsin-like (e.g., Suc-LLVY-AMC), trypsin-like (e.g., Boc-LRR-AMC), and caspase-like (e.g., Z-LLE-AMC) activities. unito.it The ability of a compound to inhibit the fluorescence generated from the cleavage of these substrates provides a direct measure of its enzymatic inhibitory potency, often expressed as an IC50 value.

Other related heterocyclic compounds, such as benzimidazole-based pyrrole/piperidine hybrids, have been screened in cholinesterase enzyme inhibition assays, demonstrating the utility of such assays in characterizing the bioactivity of piperidine-containing molecules. nih.gov The evaluation of this compound analogues in specific proteasome subunit enzyme assays would be a critical next step in definitively elucidating their precise mechanism of proteasome inhibition.

Computational Chemistry and Molecular Modeling of 2 3 Methoxynaphthalen 2 Yl Piperidine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Ligand-Protein Interaction Analysis

In the context of 2-(3-Methoxynaphthalen-2-yl)piperidine, molecular docking simulations can elucidate how this ligand interacts with the binding site of a target protein. The process involves preparing the three-dimensional structures of both the ligand and the protein and then systematically sampling various conformations and orientations of the ligand within the protein's binding pocket. The interactions are typically scored based on a force field that calculates the binding energy.

The nature of these interactions is diverse and can include:

Hydrogen Bonds: The piperidine (B6355638) ring's nitrogen atom can act as a hydrogen bond acceptor, while any N-H group could be a donor. The methoxy (B1213986) group's oxygen on the naphthalene (B1677914) ring can also accept hydrogen bonds.

Hydrophobic Interactions: The bulky and nonpolar naphthalene ring is likely to engage in significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic naphthalene system can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Identification of Key Binding Residues

A crucial outcome of molecular docking is the identification of key amino acid residues that are critical for the binding of the ligand. For this compound, docking studies against a hypothetical receptor might reveal a binding pattern similar to what is observed for other piperidine-based ligands. For instance, the protonated piperidine nitrogen often forms a salt bridge with an acidic residue like aspartic acid (Asp) or glutamic acid (Glu) in the receptor's binding site nih.gov.

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand |

|---|---|---|

| Asp114 | Salt Bridge / Hydrogen Bond | Piperidine Nitrogen |

| Phe198 | Pi-Pi Stacking | Naphthalene Ring |

| Trp184 | Pi-Pi Stacking | Naphthalene Ring |

| Leu192 | Hydrophobic | Naphthalene Ring |

| Ser202 | Hydrogen Bond | Methoxy Group Oxygen |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide detailed information about the geometry and electronic properties of a molecule.

Conformational Analysis and Geometrical Optimization

Before assessing its interactive properties, the most stable three-dimensional structure of this compound must be determined. Conformational analysis, often performed using DFT methods, explores the potential energy surface of the molecule to find its low-energy conformers. researchgate.net For this compound, the key degrees of freedom include the chair and boat conformations of the piperidine ring and the rotation around the single bond connecting the piperidine and naphthalene moieties. researchgate.net Geometrical optimization is then carried out to find the most stable conformation (the global minimum on the potential energy surface). nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. ripublication.com For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed across the entire molecule.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 | Electron donating ability |

| LUMO Energy | -1.2 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 | Chemical reactivity and stability |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP map is color-coded to show different regions of electrostatic potential. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow denote areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group and a slightly positive potential (blue) around the N-H group of the piperidine ring, highlighting these areas as potential sites for hydrogen bonding. The naphthalene ring would likely exhibit a mix of potentials, reflecting its aromatic character.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the behavior of a system at an atomic level, providing a dynamic view of molecular interactions that is often not possible with static experimental methods.

Assessment of Ligand-Target Complex Stability and Dynamics

One of the primary applications of MD simulations in drug discovery is to assess the stability of a ligand bound to its biological target, such as a protein or enzyme. By simulating the ligand-target complex in a solvated, physiological-like environment, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components.

For this compound, MD simulations would be instrumental in understanding its interaction with a specific biological target. The simulation would track the conformational changes of both the ligand and the protein, revealing the persistence of crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for stable binding. Currently, there are no specific published MD simulation studies to provide data on the ligand-target complex stability of this compound.

Dynamic Binding Pathway Characterization

Beyond assessing stability in a bound state, advanced MD simulation techniques can be used to characterize the entire binding or unbinding process. These methods can elucidate the transient intermediate states and energetic barriers a ligand must overcome to associate with or dissociate from its target. Understanding these dynamic pathways provides a more complete picture of the binding kinetics and mechanism.

In the case of this compound, such simulations would map its journey into the binding site of a target protein, identifying key amino acid residues that guide its entry and final orientation. This information is invaluable for designing molecules with improved binding kinetics. As of now, specific research detailing the dynamic binding pathway for this compound has not been published.

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a molecule based on its chemical structure. By comparing the structure of a query molecule to a large database of known bioactive compounds, the PASS algorithm estimates the probability of the molecule exhibiting various biological effects, such as enzyme inhibition, receptor agonism or antagonism, or antimicrobial activity.

A PASS analysis for this compound would generate a list of potential biological activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive"). This predictive data can guide experimental testing by highlighting the most likely therapeutic applications or potential off-target effects. For instance, the software might predict activities such as kinase inhibition or G-protein coupled receptor (GPCR) ligand activity. There are currently no publicly available PASS prediction results specifically for this compound.

Table 1: Illustrative Example of a PASS Prediction Output

This table is a hypothetical representation of what a PASS analysis for a compound might produce. No such data is currently published for this compound.

| Predicted Biological Activity | Pa (Probably Active) | Pi (Probably Inactive) |

| Kinase Inhibitor | 0.650 | 0.015 |

| GPCR Ligand | 0.580 | 0.032 |

| Cytochrome P450 Inhibitor | 0.510 | 0.098 |

| Antineoplastic | 0.450 | 0.120 |

| Anti-inflammatory | 0.425 | 0.150 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases for other molecules that possess the same critical features, a process known as virtual screening. This approach is significantly faster and more cost-effective than high-throughput experimental screening. The process involves generating a model from a known active ligand or the ligand-binding site of a protein and then validating its ability to distinguish active compounds from inactive ones.

For this compound, if it were a known binder to a specific target, its structure could be used to generate a pharmacophore model. This model would encapsulate the key features of its methoxynaphthalene and piperidine moieties responsible for binding. This pharmacophore could then be used to screen for novel compounds with potentially similar or improved activity. No pharmacophore models based on or used to identify this compound are available in the current scientific literature.

Exploration of Analogues and Derivatives of 2 3 Methoxynaphthalen 2 Yl Piperidine

Design and Synthesis of Novel Naphthyl-Piperidine Congeners

The design and synthesis of new congeners of the naphthyl-piperidine scaffold involve a variety of modern organic chemistry techniques aimed at creating structural diversity. Researchers focus on modifying both the piperidine (B6355638) and naphthalene (B1677914) ring systems, as well as the linkage between them, to fine-tune the molecule's interaction with its biological target.

Detailed Research Findings: The synthesis of substituted piperidines is a well-established field, utilizing methods that allow for precise control over stereochemistry and substitution patterns. nih.gov Common strategies include intramolecular cyclization reactions, where a linear precursor containing a nitrogen source is induced to form the piperidine ring. nih.gov Metal-catalyzed reactions, such as those using palladium, are also employed for creating both simple and complex substituted piperidines. ajchem-a.com For instance, Pd(II)-catalyzed 1,3-chirality transition reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com

The synthesis of naphthalene derivatives can be achieved through various means, including using nanomagnetite (Fe3O4) as a catalyst for the preparation of substituted naphthalene-2-ol analogues under ultrasound irradiation. ajchem-a.com The modification of the core scaffold can also involve creating entirely new heterocyclic systems attached to the piperidine ring. Studies have reported the synthesis of piperidine derivatives linked to benzimidazoles and quinoxalines, which have shown potent antitumor activity. researchgate.net These synthetic efforts are often guided by computational modeling to predict the binding of new analogues to their targets. nih.gov

| Synthetic Approach | Description | Key Features | Relevant Compounds |

| Intramolecular Cyclization | A linear molecule containing a nitrogen atom is cyclized to form the piperidine ring. | Often proceeds according to Baldwin's rules; can create various substitution patterns. nih.gov | Polysubstituted N-hydroxypiperidines ajchem-a.com |

| Metal-Catalyzed Reactions | Use of transition metals like palladium (Pd) or copper (Cu) to catalyze bond formation. | Enables complex transformations such as chirality transitions and coupling reactions. ajchem-a.comnih.gov | 2,6-trans-piperidines, Propargylamine analogs nih.govajchem-a.com |

| Modified Strecker Protocol | A method for synthesizing α-amino acids, adapted for pipecolic acid (piperidine-2-carboxylic acid) derivatives. researchgate.net | Involves the addition of cyanide to an imine, followed by hydrolysis. researchgate.net | Alkyl- and aryl-substituted pipecolic acid derivatives researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasound irradiation to promote chemical reactions, often with a catalyst. | Can lead to higher yields and shorter reaction times. | Substituted naphthalene-2-ol analogs ajchem-a.com |

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel compounds that retain the biological activity of a parent molecule but possess improved properties or a different intellectual property profile. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, while scaffold hopping replaces the entire core structure of the molecule. nih.govnih.gov

Detailed Research Findings: These techniques are critical for optimizing lead compounds. By replacing a part of the molecule, such as the naphthyl or piperidine ring in 2-(3-methoxynaphthalen-2-yl)piperidine, chemists can address issues like poor metabolic stability, toxicity, or synthetic inaccessibility. nih.gov For example, the naphthalene moiety could be replaced by other aromatic or heteroaromatic systems, such as benzothiazole (B30560) or quinoline, to explore new interactions with the target protein. researchgate.net Similarly, the piperidine ring could be substituted with other cyclic amines like morpholine (B109124) or piperazine (B1678402). researchgate.net

Computational methods play a significant role in identifying potential bioisosteric replacements. nih.govresearchgate.net Knowledge-based approaches analyze databases like the Protein Data Bank (PDB) to find fragments that bind in similar protein pockets, suggesting they could be interchangeable. researchgate.net This allows for the virtual design of new molecules that can then be prioritized for synthesis and testing. researchgate.net The ultimate goal is to discover a new chemotype with the desired activity and improved drug-like properties. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a high-throughput technique used to synthesize a large number of different but structurally related compounds, known as a chemical library, in a single process. nih.govijpsonline.com This approach dramatically accelerates the drug discovery process by providing a vast pool of molecules for screening against biological targets. ijpsonline.com

Detailed Research Findings: The generation of a library of naphthyl-piperidine analogues would typically involve solid-phase synthesis, where one of the initial building blocks is attached to a resin bead. scribd.communi.cz The "split-and-mix" synthesis method is a common and efficient strategy. ijpsonline.com In this process, a batch of resin beads is split into several portions, and a different building block is added to each portion. The portions are then recombined, mixed, and split again for the next reaction step. ijpsonline.com This exponential approach allows for the creation of massive libraries containing thousands to millions of unique compounds. nih.gov

For example, to create a library based on the this compound scaffold, one could start with a piperidine core attached to the solid support. This core could then be reacted with a diverse set of naphthalene precursors (R1). In a subsequent step, various substituents could be added to the piperidine nitrogen (R2).

| Library Component | Description | Example Building Blocks |

| Core Scaffold | The central molecular framework. | Piperidine, attached to a solid support. |

| Diversity Element 1 (R1) | Varied substituents on the naphthalene ring. | Different substituted naphthalene or other aromatic/heteroaromatic groups. |

| Diversity Element 2 (R2) | Varied substituents on the piperidine nitrogen. | Alkyl chains, benzyl (B1604629) groups, amides, etc. |

After synthesis, the library can be screened for activity. In some formats, the structure of the active compound can be identified directly from its position in an array. nih.gov In other methods, such as one-bead-one-compound (OBOC) libraries, deconvolution or encoding strategies are required to determine the structure of the "hit" compound. nih.govnih.gov

Deuteration and Metabolic Stability Investigations (Preclinical)

Metabolic stability is a critical parameter in drug development, as compounds that are rapidly metabolized often have poor bioavailability and short duration of action. A common site of metabolic breakdown by cytochrome P450 (CYP) enzymes is the cleavage of carbon-hydrogen (C-H) bonds. Deuteration, the strategic replacement of a hydrogen atom with its heavier, stable isotope deuterium (B1214612) (D), can be used to improve metabolic stability. juniperpublishers.com